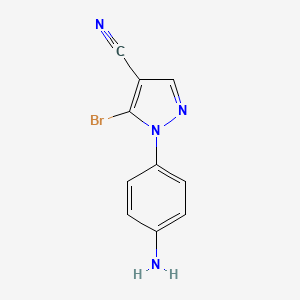
trans-4-Morpholinocyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-4-Morpholinocyclohexanol” is a chemical compound with the CAS Number: 1228947-14-5 . It has a molecular weight of 185.27 and its IUPAC name is 4-(4-morpholinyl)cyclohexanol .
Molecular Structure Analysis
The InChI code for “trans-4-Morpholinocyclohexanol” is 1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10- . This code provides a specific text string representation for molecular structures.
Physical And Chemical Properties Analysis
“trans-4-Morpholinocyclohexanol” is a solid at room temperature . It has a molecular weight of 185.27 . The compound is stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Trans-4-Morpholinocyclohexanol is involved in the electrophilic sulfenylation of the C=C norbornene bond, forming bi- and tricyclic sulfides, a process significant in organic synthesis (Zyk, Beloglazkina, & Mamaeva, 1998).
Morpholine derivatives, including trans-4-Morpholinocyclohexanol, play a crucial role in the development of pharmaceutical drugs due to their therapeutic potential in tackling a broad range of medical ailments (Kumar Rupak, S. R. Vulichi, & Kapur Suman, 2016).
Trans-4-Morpholinocyclohexanol is a precursor for pharmaceutical intermediates, showcasing its significance in drug synthesis (Li Jia-jun, 2012).
It has been used in the study of fluorination of cyclohexanols, indicating its role in chemical transformations (K. Mange & W. Middleton, 1989).
Certain derivatives of trans-4-Morpholinocyclohexanol have shown efficacy in suppressing ischaemia-induced arrhythmias in rats, highlighting its potential in cardiac therapeutic applications (Barrett et al., 2000).
Its derivatives have been investigated for catalytic osmylation reactions, relevant in organic synthesis (Darvich & Rovshandeh, 1995).
Trans-4-Morpholinocyclohexanol analogues exhibit acetylcholine-storage-blocking activity, significant in studying neurotransmitter dynamics (Rogers et al., 1989).
Its derivatives have been used in temperature studies of stereoselective organocatalyzed aldol reactions in water, contributing to the understanding of reaction mechanisms (Emer, Galletti, & Giacomini, 2008).
Trans-4-Morpholinocyclohexanol's derivatives exhibit opioid activity, demonstrating potential in pain management and analgesic drug development (Zhonggiang Liu et al., 2003).
It has been used in the study of combustion chemistry of oxygenated nitrogen-containing fuels, important in environmental and energy research (Lucassen et al., 2009).
Safety And Hazards
The safety information for “trans-4-Morpholinocyclohexanol” indicates that it has a GHS07 pictogram and a signal word of warning . Hazard statements include H302 . Precautionary statements include P280, P305, P351, and P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Eigenschaften
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFIVCWONKRRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728942 |
Source


|
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Morpholinocyclohexanol | |
CAS RN |
1228947-14-5 |
Source


|
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

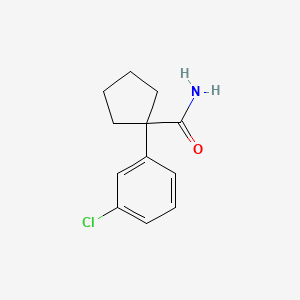
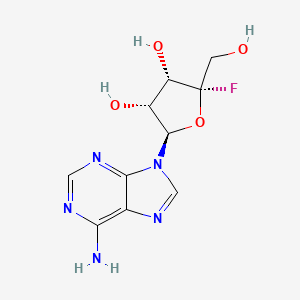

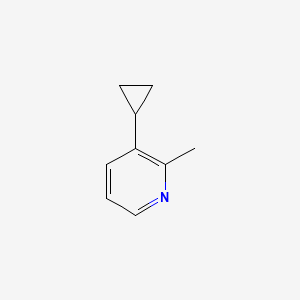

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)
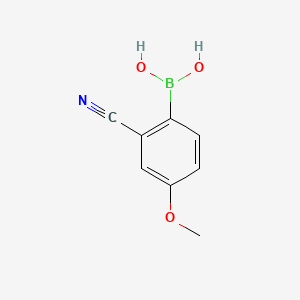
![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)
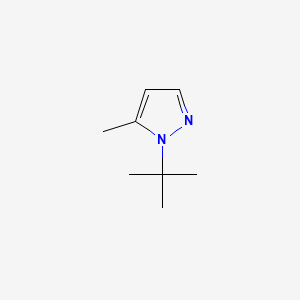
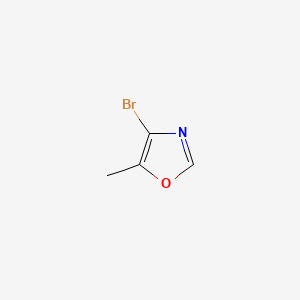

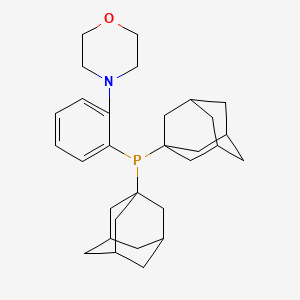
![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)
